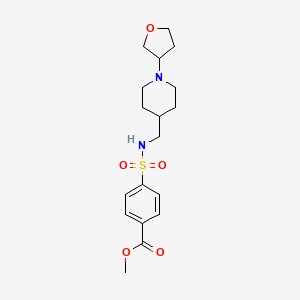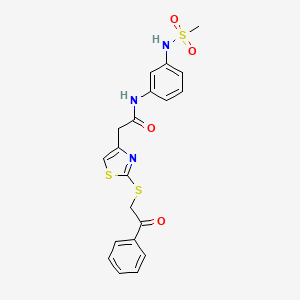
N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S3 and its molecular weight is 461.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Effects of Acetamide Derivatives
Acetamide derivatives have been studied for their toxicological profiles and biological effects. A comprehensive review by Kennedy (2001) in Critical Reviews in Toxicology provides an update on the toxicology of acetamide, including its derivatives like N,N-dimethylacetamide and N-methylacetamide. These chemicals have commercial importance, and new information has significantly expanded our understanding of their biological consequences, including their environmental toxicology Kennedy, G. (2001).
Sulfonamide Research and Patents
Sulfonamides represent a class of compounds with a wide range of clinical uses, from diuretics to carbonic anhydrase inhibitors. A patent review by Carta, Scozzafava, and Supuran (2012) in Expert Opinion on Therapeutic Patents highlights the main classes of sulfonamides investigated for various therapeutic applications, including their role in novel drugs like apricoxib and pazopanib, which have shown significant antitumor activity. This review underscores the ongoing need for novel sulfonamides with specific therapeutic targets Carta, F., Scozzafava, A., & Supuran, C. (2012).
Thiophene Analogs Evaluation
The evaluation of thiophene analogs for their potential carcinogenicity provides insights into the structural activity relationships of aromatic compounds. Ashby et al. (1978) in the British Journal of Cancer synthesized and evaluated thiophene analogs of known carcinogens, suggesting that structural modifications can influence biological activity and potential carcinogenicity. These findings contribute to understanding the complex interactions between chemical structure and biological effects Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).
Metabotropic Glutamate Receptor Antagonists
Research on metabotropic glutamate receptor subtype 5 antagonists, such as MPEP and MTEP, highlights the potential utility of these compounds in neurodegeneration, addiction, anxiety, and pain management. Lea and Faden (2006) reviewed the literature on these antagonists, pointing out their selectivity and fewer off-target effects compared to earlier compounds. This research demonstrates the importance of receptor-specific drug development for CNS disorders Lea, P. M., & Faden, A. (2006).
特性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-30(26,27)23-16-9-5-8-15(10-16)21-19(25)11-17-12-28-20(22-17)29-13-18(24)14-6-3-2-4-7-14/h2-10,12,23H,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLLQROTPFPOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

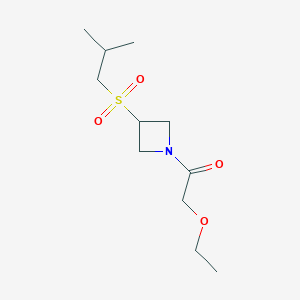
![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)
![3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580803.png)
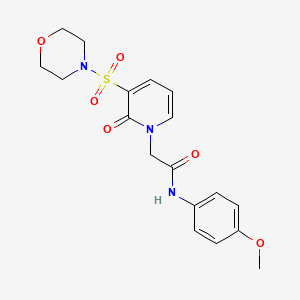

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)
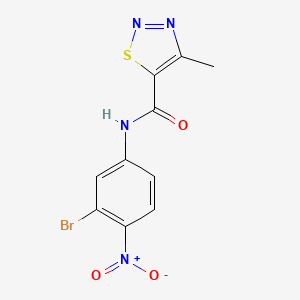
![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)
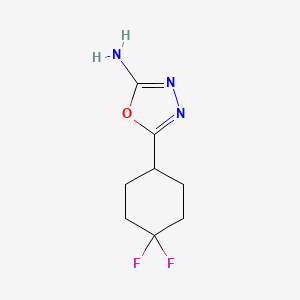
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)
